Substance P(1-7) (TFA)

Vue d'ensemble

Description

Substance P(1-7) (trifluoroacetic acid) is a fragment of the neuropeptide known as substance P. This compound is known for its role in modulating various physiological processes, including pain perception and inflammatory responses. Substance P(1-7) (trifluoroacetic acid) has been studied for its potential therapeutic effects, particularly in the context of its interaction with the central nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Substance P(1-7) (trifluoroacetic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid.

Industrial Production Methods

In industrial settings, the production of Substance P(1-7) (trifluoroacetic acid) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of trifluoroacetic acid in the cleavage step is crucial for releasing the peptide from the resin while maintaining its integrity .

Analyse Des Réactions Chimiques

Types of Reactions

Substance P(1-7) (trifluoroacetic acid) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .

Applications De Recherche Scientifique

Substance P(1-7) (trifluoroacetic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in modulating pain perception and inflammatory responses.

Medicine: Explored for its potential therapeutic effects in treating conditions such as chronic pain and inflammation.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

Substance P(1-7) (trifluoroacetic acid) exerts its effects by interacting with specific receptors in the central nervous system. It acts as an antagonist to substance P, modulating its actions and reducing its effects on pain perception and inflammation. The molecular targets include neurokinin receptors, which are involved in transmitting pain signals and regulating inflammatory responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Substance P: The full-length neuropeptide from which Substance P(1-7) (trifluoroacetic acid) is derived.

Substance P(5-11): Another fragment of substance P with distinct biological activities.

Neurokinin A and B: Other members of the tachykinin family with similar but distinct physiological roles

Uniqueness

Substance P(1-7) (trifluoroacetic acid) is unique in its ability to modulate the actions of substance P, acting as an endogenous antagonist. This property makes it a valuable tool for studying the physiological and pathological roles of substance P and developing potential therapeutic agents .

Activité Biologique

Substance P(1-7) (TFA), a heptapeptide derived from the neuropeptide substance P, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and implications for therapeutic applications, particularly in pain management and neuropsychiatric disorders.

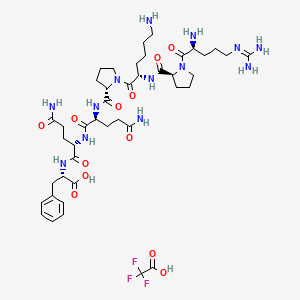

Substance P(1-7) is composed of the amino acid sequence H-Arg1-Pro2-Lys3-Pro4-Gln5-Gln6-Phe7-OH. It is produced through the enzymatic cleavage of substance P, primarily via proteases that truncate the C-terminal end of the peptide. This modification is crucial as it alters the peptide's binding affinity and biological activity.

Key Mechanisms

- Receptor Interactions : SP(1-7) has been shown to interact with various receptors, including:

- Neurokinin 1 Receptor (NK1R) : Although SP(1-7) does not activate NK1R like its parent peptide, it acts as an antagonist in certain contexts, modulating pain responses.

- Mas-related G protein-coupled receptor X2 (MRGPRX2) : Recent studies indicate that SP(1-7) can activate MRGPRX2 on mast cells, leading to degranulation and release of inflammatory mediators, which has implications for allergic responses and inflammation .

Anti-nociceptive Effects

Numerous studies have identified the anti-nociceptive properties of SP(1-7). It has been shown to alleviate pain in various experimental models:

- Neuropathic Pain : In models such as spared nerve injury (SNI) in mice, SP(1-7) administration resulted in significant reductions in allodynia and hyperalgesia, demonstrating its potential as a therapeutic agent for neuropathic pain .

- Morphine Withdrawal : SP(1-7) has also been found to mitigate withdrawal symptoms in morphine-dependent rodents by modulating dopaminergic pathways. It stimulates dopamine release in the nucleus accumbens, suggesting a role in opioid addiction and tolerance .

Anti-inflammatory Properties

SP(1-7) exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This dual action may provide therapeutic avenues for conditions characterized by chronic inflammation.

Pharmacokinetics and Structure-Activity Relationship (SAR)

The pharmacokinetic profile of SP(1-7) is critical for its efficacy. Studies have shown that modifications to its structure can significantly influence its biological activity:

- Amino Acid Substitutions : Research indicates that certain residues are essential for maintaining its anti-nociceptive effects. For instance, truncation or substitution at positions 3 and 7 can diminish activity, highlighting the importance of these residues in receptor binding and activation .

| Modification Type | Effect on Activity |

|---|---|

| Truncation at C-terminal | Decreased binding affinity |

| Substitution at Arg1 | Reduced anti-nociceptive effect |

| Retention of Phe7 | Essential for receptor interaction |

Study on Morphine Tolerance

A significant study explored the role of SP(1-7) in morphine tolerance. Rats pre-treated with SP(1-7) showed reduced withdrawal symptoms and altered expression levels of dopamine receptors during morphine withdrawal. This suggests that SP(1-7) may serve as a potential therapeutic agent for managing opioid dependence .

Neuroinflammatory Response

Another study investigated the impact of SP(1-7) on neuroinflammation induced by peripheral nerve injury. Results indicated that systemic administration of SP(1-7) led to a marked decrease in inflammatory markers within the spinal cord, supporting its role as an anti-inflammatory agent .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65N13O10.C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);(H,6,7)/t25-,26-,27-,28-,29-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJNGAVSGJSPNQ-OSSAIMHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.